C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE
Overview
Description
C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE typically involves the formation of the oxazole ring followed by the introduction of the methoxyphenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxybenzaldehyde with an amino acid derivative can lead to the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the methoxyphenyl group .
Scientific Research Applications
Chemistry
In chemistry, C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds .
Biology
In biological research, this compound can be used to study the interactions of oxazole derivatives with biological targets. Its structural features make it a useful probe for investigating enzyme activities and receptor binding .
Medicine
Oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, and this compound may serve as a building block for such drugs .
Industry
Industrially, this compound can be used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The methoxyphenyl group can further modulate these interactions by providing additional binding sites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- (2-(4-Methylphenyl)oxazol-4-YL)methanamine
- (2-(4-Fluorophenyl)oxazol-4-YL)methanamine
- (2-(4-Chlorophenyl)oxazol-4-YL)methanamine .
Uniqueness
What sets C-[2-(4-METHOXY-PHENYL)-OXAZOL-4-YL]-METHYLAMINE apart is the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUADPINZQKRCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651221 | |
Record name | 1-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-87-7 | |
Record name | 1-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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